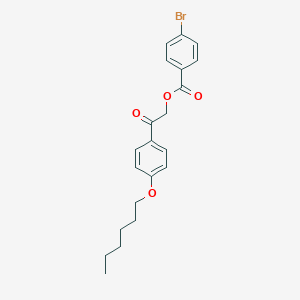![molecular formula C17H16N2O B274096 (NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B274096.png)
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine, also known as MIH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a hydroxylamine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of (NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine is not fully understood, but it is believed to involve the formation of a nitroxyl (HNO) species. This compound can react with nitric oxide (NO) to form HNO, which has been shown to have different biochemical and physiological effects than NO. HNO has been shown to modulate the activity of various enzymes and ion channels, and it has been implicated in various physiological processes, including vasodilation, cardioprotection, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the concentration and context in which it is used. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to modulate the activity of various enzymes and ion channels, including the voltage-gated potassium channel Kv1.5 and the cysteine protease caspase-3. In vivo studies have shown that this compound can induce vasodilation and lower blood pressure in rats, and it has been implicated in cardioprotection and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine has several advantages for lab experiments, including its ease of synthesis and its potential as a fluorescent probe for the detection of nitric oxide. This compound has also been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. However, this compound has some limitations for lab experiments, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine, including the development of new synthesis methods with higher yields and better purity, the investigation of its potential as an anticancer agent in vivo, the elucidation of its mechanism of action at the molecular level, and the exploration of its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders. This compound also has potential applications in materials science, including the synthesis of new metal-organic frameworks with improved properties.
Synthesemethoden
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine can be synthesized using different methods, including the reaction of 1-(1-methylindol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate. Another method involves the reaction of 1-(1-methylindol-3-yl)ethanone with hydroxylamine-O-sulfonic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The yield of this compound varies depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in various physiological processes. In materials science, this compound has been studied for its potential as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-17(14)19)16(18-20)11-13-7-3-2-4-8-13/h2-10,12,20H,11H2,1H3/b18-16+ |
InChI-Schlüssel |
NBBRBCNWJLUMIY-FBMGVBCBSA-N |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/CC3=CC=CC=C3 |
SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)

![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)


![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)
